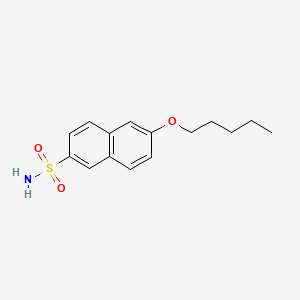

6-Pentyloxynaphthalene-2-sulfonamide

Description

6-Pentyloxynaphthalene-2-sulfonamide is a naphthalene-derived sulfonamide characterized by a pentyloxy (-O-C₅H₁₁) substituent at position 6 and a sulfonamide (-SO₂NH₂) group at position 2. Its molecular formula is C₁₅H₁₉NO₃S, with an average molecular weight of 293.38 g/mol (calculated). The pentyloxy chain introduces significant lipophilicity, which may enhance membrane permeability compared to shorter-chain analogs.

Properties

Molecular Formula |

C15H19NO3S |

|---|---|

Molecular Weight |

293.381 |

IUPAC Name |

6-pentoxynaphthalene-2-sulfonamide |

InChI |

InChI=1S/C15H19NO3S/c1-2-3-4-9-19-14-7-5-13-11-15(20(16,17)18)8-6-12(13)10-14/h5-8,10-11H,2-4,9H2,1H3,(H2,16,17,18) |

InChI Key |

OKFDZEXYZJPHEF-UHFFFAOYSA-N |

SMILES |

CCCCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pentyloxynaphthalene-2-sulfonamide typically involves the following steps:

Naphthalene Derivatization: The starting material, naphthalene, undergoes sulfonation to introduce a sulfonic acid group at the 2-position. This is achieved using sulfuric acid or oleum.

Formation of Sulfonyl Chloride: The sulfonic acid derivative is then converted to the corresponding sulfonyl chloride using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Nucleophilic Substitution: The sulfonyl chloride reacts with pentyloxyamine in the presence of a base (e.g., triethylamine) to form 6-Pentyloxynaphthalene-2-sulfonamide.

Industrial Production Methods

Industrial production of 6-Pentyloxynaphthalene-2-sulfonamide follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Pentyloxynaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of naphthoquinones or other oxidized derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

6-Pentyloxynaphthalene-2-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Pentyloxynaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pentyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide derivatives of naphthalene exhibit diverse physicochemical and biological properties depending on substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

*LogP values estimated using fragment-based methods (e.g., XLogP3).

Key Findings:

Lipophilicity and Solubility: The pentyloxy substituent in 6-Pentyloxynaphthalene-2-sulfonamide drastically increases lipophilicity (LogP ≈ 3.8) compared to the polar amino group (LogP ≈ 1.2) in 6-Amino-N-methylnaphthalene-2-sulfonamide . This suggests reduced aqueous solubility but improved lipid bilayer penetration. The shorter methoxy group in 6-Methoxynaphthalene-2-sulfonamide balances moderate lipophilicity (LogP ≈ 2.1) with better solubility than the pentyloxy analog.

Biological Implications: Amino-substituted sulfonamides (e.g., 6-Amino-N-methylnaphthalene-2-sulfonamide) are often associated with higher polarity, making them candidates for hydrophilic interactions in enzyme active sites. In contrast, the pentyloxy variant’s hydrophobicity may favor partitioning into membranes or hydrophobic protein pockets.

Limitations:

Direct experimental data on 6-Pentyloxynaphthalene-2-sulfonamide are sparse. Comparisons rely on computational predictions and extrapolation from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.